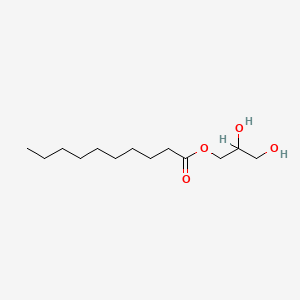

1-Decanoylglycerol

Description

Historical Perspectives and Early Investigations of Monoglyceride Antimicrobial Efficacy

The antimicrobial efficacy of free fatty acids and monoglycerides (B3428702) has been recognized for over a century, demonstrating broad-spectrum activity based on their lytic behavior against bacterial cell membranes. mdpi.comnih.gov Early investigations into monoglycerides, including monocaprin, revealed their potent effects against a variety of microorganisms. For instance, monocaprin was found to rapidly inhibit the replication of enveloped viruses, such as herpes simplex virus (HSV-1), respiratory syncytial virus, and visna virus. nih.govresearchgate.net

Studies demonstrated monocaprin's microbicidal activity against several bacteria and yeasts. It exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus species (Groups A and B), and was also shown to be effective against Chlamydia trachomatis and Neisseria gonorrhoeae. researchgate.netnih.govresearchgate.net Furthermore, monocaprin demonstrated activity against Helicobacter pylori and the yeast Candida albicans. researchgate.netnih.gov The mechanism of action often involves the disruption of the microbial cell membrane, leaving the cell wall intact, as observed in studies with Group B Streptococcus. researchgate.net In comparisons with other monoglycerides, such as monolaurin (B1671894), monocaprin was identified as highly active against certain pathogens like Campylobacter jejuni, a leading cause of food-borne bacterial infections. mdpi.comnih.gov

Contemporary Significance of Monocaprin in Emerging Antimicrobial Strategies

In the contemporary landscape of escalating antimicrobial resistance, there is a renewed interest in exploring alternative antimicrobial agents, including lipids like monocaprin. mdpi.comnih.govscirp.orgnih.govwho.int Monocaprin's ability to disrupt microbial cell membranes positions it as a promising candidate in the development of novel antimicrobial strategies. mdpi.comresearchgate.netfrontiersin.org

Its significance extends beyond traditional pharmaceutical applications. Monocaprin is increasingly being explored as a functional ingredient in diverse sectors, including cosmetics, personal care products, and food additives, driven by a growing consumer preference for natural and sustainable ingredients. datainsightsmarket.comnewswise.com It is also gaining traction in nutraceuticals and dietary supplements. datainsightsmarket.com

In the food industry, monocaprin shows potential in combating foodborne pathogens, with studies indicating its antibacterial effects against Salmonella Enteritidis and Campylobacter jejuni. researchgate.netnih.gov Within animal health, monocaprin is being investigated as a feed additive for swine and poultry to enhance gut health and mitigate feed pathogens, offering a viable option in response to reduced antibiotic use in animal production. frontiersin.orgescholarship.orgresearchgate.net

Current Research Trajectories and Future Directions in Monocaprin Studies

Current research on monocaprin focuses on enhancing its stability and efficacy through advanced formulation techniques. Efforts include the development of nanotechnology formulations, such as nano-emulsions, liposomes, and solid lipid nanoparticles, as well as controlled-release hydrogels. mdpi.com For instance, studies on nano-monocaprin (NMC) have shown enhanced antiviral activity compared to molecular monocaprin, particularly against enveloped viruses like bacteriophage phi6, which serves as a surrogate for SARS-CoV-2. nih.gov

Further research trajectories involve exploring new applications for monocaprin, such as its potential as a topical agent for denture disinfection, demonstrating a significant, albeit short-term, reduction in Candida counts on dentures. researchgate.net Investigations are also underway to elucidate the immunomodulatory effects of monoglycerides and their potential synergistic interactions with other compounds. escholarship.org The development of sustainable and eco-friendly production methods for monocaprin is also a key area of focus, reflecting the broader industry trend towards natural and health-conscious products. datainsightsmarket.com Continued empirical testing remains crucial to identify the most effective monocaprin formulations or combinations for specific pathogenic targets. frontiersin.org

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Antimicrobial Spectrum and Efficacy of Monocaprin

Antifungal Activity of Monocaprin

Monocaprin has been extensively studied for its antifungal properties, showing significant inhibitory and fungicidal effects against both yeast and filamentous fungi.

Efficacy against Yeast Species (e.g., Candida albicans)

Monocaprin demonstrates potent activity against yeast species, particularly Candida albicans, a common opportunistic fungal pathogen. Research indicates that C. albicans is highly sensitive to monocaprin, often proving to be the most susceptible microorganism among various tested strains, including bacteria such as Streptococcus mutans, Lactobacillus sp., Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa fishersci.cacenmed.comnih.gov. Solutions containing monocaprin have shown direct microbicidal activity against C. albicans fishersci.ca.

Studies have highlighted that monocaprin, alongside other fatty acids like capric acid and lauric acid, significantly impacts C. albicans strains tcichemicals.com. The mechanism of action against C. albicans involves the disruption or disintegration of the plasma membrane, leading to a disorganized and shrunken cytoplasm within the fungal cells tcichemicals.com. This cellular damage underscores the fungicidal nature of monocaprin against this yeast.

Efficacy against Filamentous Fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger, Penicillium citrinum)

Beyond yeasts, monocaprin also exhibits significant antifungal activity against various filamentous fungi, particularly those recognized as food spoilage organisms, such as Saccharomyces cerevisiae, Aspergillus niger, and Penicillium citrinum. Detailed research findings provide specific minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for these species.

Table 1: Minimum Inhibitory Concentrations (MIC) of Monocaprin Against Fungi

| Fungal Species | MIC (mg/mL) |

| Saccharomyces cerevisiae | 0.31 |

| Aspergillus niger | 0.63 |

| Penicillium citrinum | 0.63 |

Table 2: Minimum Fungicidal Concentrations (MFC) of Monocaprin Against Fungi

| Fungal Species | MFC (mg/mL) |

| Saccharomyces cerevisiae | 1.25 |

| Aspergillus niger | 2.50 |

| Penicillium citrinum | 2.50 |

Notably, the MICs for these fungi remained consistent across a broad pH range (pH 3 to 9), suggesting that monocaprin's antifungal effectiveness is largely independent of environmental pH. Upon exposure to monocaprin at its MIC, the growth of A. niger and P. citrinum was completely inhibited for a week, while S. cerevisiae showed degradation after 100 hours.

Consideration of Broad-Spectrum Antimicrobial Potential

Monocaprin's antimicrobial capabilities extend beyond fungi, encompassing a range of bacteria and enveloped viruses, positioning it as a compound with broad-spectrum potential fishersci.cacenmed.comnih.gov. It has demonstrated activity against several bacterial strains, including Streptococcus mutans, Lactobacillus sp., Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa fishersci.cacenmed.comnih.gov. Furthermore, monocaprin has shown efficacy against Neisseria gonorrhoeae and has been reported to exhibit microbicidal activity against human immunodeficiency virus (HIV) and Chlamydia trachomatis fishersci.ca.

Specific minimum inhibitory concentrations have been determined for various bacterial pathogens:

Table 3: Minimum Inhibitory Concentrations (MIC) of Monocaprin Against Bacteria

| Bacterial Species | MIC (mg/mL) |

| Staphylococcus aureus | 0.32 |

| Bacillus subtilis | 0.32 |

| Pseudomonas aeruginosa | 2.5 |

| Escherichia coli | 2.5 |

Among several monoglycerides (B3428702) tested (monocaprin, monolaurin (B1671894), monomyristin, monopalmitin, and monostearin), monocaprin exhibited the highest antibacterial activity, which has been attributed to its shorter carbon chain. The mechanisms of action differ between Gram-positive and Gram-negative bacteria. Against Gram-positive strains like S. aureus and B. subtilis, monocaprin's antibacterial effect results from the destruction of the cell membrane. For Gram-negative strains such as P. aeruginosa and E. coli, its activity is linked to damage to the lipopolysaccharides within their cell walls. It is important to note that while monocaprin shows antibacterial activity under neutral and alkaline conditions (pH 7.0-9.0), its inhibitory effect on S. aureus, B. subtilis, and E. coli was reduced under weakly acidic conditions (pH 6.0). The ability of monocaprin to inhibit both Gram-positive and Gram-negative bacteria suggests its potential utility as an antibacterial additive in various applications.

Molecular and Cellular Mechanisms of Monocaprin Action

Disruption of Microbial Membrane Integrity

The amphiphilic structure of monocaprin allows it to integrate into and destabilize microbial membranes, a key step in its antimicrobial activity. ontosight.aifrontiersin.org

Monocaprin demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria by targeting their cell membranes. nih.govnih.govresearchgate.net

For Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, monocaprin rapidly alters the permeability and integrity of the cell membrane. nih.govresearchgate.net This action leads to a decline in membrane potential, followed by the leakage of intracellular contents, including nucleic acids and proteins, culminating in cell membrane disintegration and lysis. nih.govresearchgate.net Specifically, monocaprin is observed to penetrate the outer membrane and subsequently disrupt the phospholipid bilayer structure of the inner membrane, dissipating the proton motive force essential for bacterial survival. researchgate.net

In Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, monocaprin's mechanism involves diffusing across the cell wall to collapse the cytoplasmic membrane and disturb the order of intracellular components. nih.govresearchgate.net Electron microscopy studies indicate that monocaprin kills these bacteria by disintegrating the cell membrane while largely preserving the bacterial cell wall. nih.govsemanticscholar.org

The antibacterial efficacy of monocaprin has been quantified through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against various foodborne bacteria. nih.govresearchgate.net

Table 1: Antibacterial Activity of Monocaprin (MIC and MBC Values)

| Microorganism (Strain) | MIC (mg/mL) | MBC (mg/mL) | pH Condition | Reference |

| Staphylococcus aureus | 0.32 | 0.32 | Neutral/Alkaline | nih.govresearchgate.net |

| Bacillus subtilis | 0.32 | 0.32 | Neutral/Alkaline | nih.govresearchgate.net |

| Pseudomonas aeruginosa | 2.5 | 2.5 | Neutral/Alkaline | nih.govresearchgate.net |

| Escherichia coli | 2.5 | 2.5 | Neutral/Alkaline | nih.govresearchgate.net |

Monocaprin exhibits antifungal activity against various food spoilage fungi, including Saccharomyces cerevisiae, Aspergillus niger, and Penicillium citrinum. researchgate.net

Table 2: Antifungal Activity of Monocaprin (MIC and MFC Values)

| Microorganism (Strain) | MIC (mg/mL) | MFC (mg/mL) | pH Condition | Reference |

| Saccharomyces cerevisiae | 0.31 | 1.25 | pH 3-9 | researchgate.net |

| Aspergillus niger | 0.63 | 2.50 | pH 3-9 | researchgate.net |

| Penicillium citrinum | 0.63 | 2.50 | pH 3-9 | researchgate.net |

Monocaprin is highly effective in inactivating enveloped viruses. ontosight.aifrontiersin.orgnih.govasm.orgresearchgate.net Its antiviral action is primarily attributed to its ability to disrupt the lipid-based viral envelope. nih.govasm.orgresearchgate.net This disruption leads to leakage of the viral contents and, at higher concentrations, can cause the complete disintegration of the viral envelope and the entire viral particle. asm.orgresearchgate.net

The amphiphilic nature of monocaprin allows it to insert into the lipid bilayer of the viral envelope. nih.gov This insertion induces strain on the viral structure, prompting remodeling processes that can result in the formation of tubules or spherical buds, ultimately compromising the integrity of the viral particle. nih.gov Monoglycerides (B3428702), including monocaprin, are noted to form micelles at lower concentrations compared to their corresponding free fatty acids, suggesting a potentially higher potency against enveloped viruses. nih.govresearchgate.net Beyond structural damage, this membrane-disrupting mechanism can also alter the conformational properties of membrane-associated viral surface proteins, thereby impairing their structure and function, which is crucial for viral infectivity. frontiersin.org

Influence on Microbial Physiological Processes

Beyond direct membrane disruption, monocaprin can influence other critical microbial physiological processes.

In Gram-negative bacteria, the antibacterial activity of monocaprin has been linked to its capacity to damage lipopolysaccharides (LPS) located in their cell walls. nih.govresearchgate.net Lipopolysaccharides are integral components of the outer membrane of Gram-negative bacteria, playing a crucial role in maintaining structural integrity and serving as a protective barrier against external chemical attacks. wikipedia.orgmdpi.com LPS consists of three main parts: the O-antigen, an inner core oligosaccharide, and Lipid A, with Lipid A being the primary mediator of the immune response and toxicity. wikipedia.org By damaging LPS, monocaprin compromises this vital protective layer, making the bacteria more susceptible to further damage and disruption. nih.govresearchgate.net

While the primary mechanisms of monocaprin's antimicrobial action are centered on membrane disruption and structural damage, its broader biological effects are thought to involve the activation of specific cellular signaling pathways. ontosight.ai However, detailed research findings specifically elucidating monocaprin's direct modulation of microbial cellular signaling pathways are not extensively documented in the available literature. Further investigation is needed to fully understand any direct impact monocaprin may have on the intricate signaling networks within microbial cells beyond the immediate consequences of membrane and structural damage.

Impact of Physicochemical Environmental Factors on Antimicrobial Efficacy (e.g., pH)

The antimicrobial efficacy of monocaprin can be significantly influenced by physicochemical environmental factors, particularly pH, with varying effects observed across different microbial classes.

Bacterial Efficacy and pH

The pH of the environment plays a critical role in the antibacterial activity of monocaprin. For certain foodborne bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, monocaprin demonstrates robust antibacterial activity under neutral (pH 7.0) and alkaline (pH 7.0 to 9.0) conditions. nih.gov However, its inhibitory effect on S. aureus, B. subtilis, and E. coli is significantly reduced or entirely absent under weakly acidic conditions (pH 6.0). nih.gov

Conversely, for other Gram-negative bacteria such as Campylobacter jejuni, Salmonella spp., and Escherichia coli, monocaprin exhibits enhanced susceptibility at lower pH values. Emulsions of 1.25 mM monocaprin in citrate-lactate buffer at pH 4 to 5 caused a substantial reduction (greater than 6- to 7-log10) in viable bacterial counts of Salmonella spp. and E. coli within 10 minutes. C. jejuni also showed increased susceptibility to monocaprin emulsions at low pH. wikipedia.org This suggests a pH-dependent activity that varies by bacterial species or group.

Table 1: Impact of pH on Monocaprin's Antibacterial Activity

| Bacterial Species/Group | pH Range | Observed Efficacy | Key Findings | Reference |

| Staphylococcus aureus | 7.0-9.0 | Active | MICs: 0.32 mg/mL | nih.gov |

| Bacillus subtilis | 7.0-9.0 | Active | MICs: 0.32 mg/mL | nih.gov |

| Pseudomonas aeruginosa | 7.0-9.0 | Active | MICs: 2.5 mg/mL | nih.gov |

| Escherichia coli | 7.0-9.0 | Active | MICs: 2.5 mg/mL | nih.gov |

| S. aureus, B. subtilis, E. coli | 6.0 | No inhibitory effect | Activity significantly reduced. | nih.gov |

| Salmonella spp., E. coli | 4.1-5.0 | Highly effective | >6-7 log10 reduction in viable counts at 1.25 mM. | |

| Campylobacter jejuni | 4-5 | More susceptible | Increased susceptibility at lower pH. | wikipedia.org |

Fungal Efficacy and pH

In contrast to some bacterial species, the antifungal activity of monocaprin against certain food spoilage fungi appears to be largely independent of pH. Studies investigating Saccharomyces cerevisiae, Aspergillus niger, and Penicillium citrinum found that the minimum inhibitory concentrations (MICs) of monocaprin remained unchanged when the pH values were increased from 3 to 9. wikipedia.org This indicates that monocaprin can function as a potential preservative across a wide pH range for these fungal species.

Table 2: Impact of pH on Monocaprin's Antifungal Activity

| Fungal Species | MIC (mg/mL) at pH 3-9 | MFC (mg/mL) | pH Dependence | Reference |

| Saccharomyces cerevisiae | 0.31 | 1.25 | pH-independent | wikipedia.org |

| Aspergillus niger | 0.63 | 2.50 | pH-independent | wikipedia.org |

| Penicillium citrinum | 0.63 | 2.50 | pH-independent | wikipedia.org |

Viral Efficacy and pH

For enveloped viruses, the antiviral activity of monocaprin is often enhanced at lower pH levels. For instance, nano-monocaprin (NMC), a formulation of monocaprin, demonstrated stronger inactivation of phi6 (a surrogate for SARS-CoV-2) at pH 4 compared to pH 7. This effect was particularly noticeable at lower concentrations of nano-monocaprin (0.25 mM and 0.5 mM). Similarly, studies on respiratory syncytial virus (RSV) and human parainfluenza virus type 2 (HPIV2) showed that changing the pH from 7 to 4.2 significantly increased the virucidal activities of monocaprin, leading to inactivation in shorter times and at lower concentrations. It is hypothesized that the acidic environment may weaken the outer lipid coat of enveloped viruses, allowing monocaprin to penetrate more effectively.

Table 3: Impact of pH on Monocaprin's Antiviral Activity against Enveloped Viruses

| Viral Target | Monocaprin Form | pH Comparison | Observed Efficacy | Reference |

| phi6 (SARS-CoV-2 surrogate) | Nano-monocaprin (NMC) | pH 4 vs. pH 7 | Stronger inactivation at pH 4, especially at lower concentrations (0.25-0.5 mM). | |

| Respiratory Syncytial Virus (RSV) | Monocaprin | pH 4.2 vs. pH 7 | Virucidal activity greatly increased at pH 4.2 (shorter time, lower concentrations). | |

| Human Parainfluenza Virus Type 2 (HPIV2) | Monocaprin | pH 4.2 vs. pH 7 | Virucidal activity greatly increased at pH 4.2 (shorter time, lower concentrations). |

Synthesis Methodologies and Production Optimization of Monocaprin

Enzymatic Synthesis Approaches

Enzymatic synthesis, primarily utilizing lipases, offers a greener alternative to conventional chemical methods, often operating under milder conditions and yielding fewer undesirable byproducts. nih.gov

Direct Esterification of Capric Acid and Glycerol (B35011) Using Lipase-Catalyzed Systems

Direct esterification involves the reaction of capric acid with glycerol, catalyzed by lipases, to produce monocaprin. This method is favored for its simplicity and the ability of lipases to act under mild conditions. nih.govresearchgate.net For instance, the synthesis of monocaprin has been successfully achieved through the direct esterification of capric acid and glycerol using a commercial immobilized lipase (B570770), Lipozyme IM 20. nih.govresearchgate.net In one study, this process yielded 61.3% monocaprin, along with 19.9% dicaprin and 18.8% capric acid, meeting the World Health Organization's requirements for food emulsifiers which necessitate at least 70% mono- plus diglyceride and a minimum of 30% monoacylglycerol. nih.govresearchgate.netnih.gov

Glycerolysis of Fats and Oils for Monocaprin Production

Glycerolysis is a reaction where triglyceride molecules in fats or oils are broken down using glycerol to produce monoacylglycerols and diacylglycerols. globalresearchonline.net While traditionally accelerated by base catalysts at high temperatures (e.g., 200-260°C with NaOH and KOH), which can lead to impurities and dark-colored products, enzymatic glycerolysis offers a cleaner route. globalresearchonline.netscispace.comresearchgate.net Lipase enzymes, such as those from Pseudomonas cepacia and Humicola lanuginosa, have been successfully employed in solvent-free systems for glycerolysis, yielding monoacylglycerols. globalresearchonline.netscispace.comresearchgate.net For example, glycerolysis of olive oil using lipase as a catalyst in a solvent-free system has been reported to yield up to 90% MAG. scispace.com

Biocatalyst Selection and Characterization (e.g., Lipozyme IM-20, Candida antarctica Lipase, Calotropis procera Carboxylesterase)

The choice of biocatalyst is crucial for the efficiency and selectivity of monocaprin synthesis.

Lipozyme IM-20: This commercial immobilized lipase, derived from Rhizomucor miehei, has been extensively used for the direct esterification of capric acid and glycerol. nih.govresearchgate.netmdpi.com Studies have shown its effectiveness in producing monocaprin with good yields under optimized conditions. researchgate.net

Candida antarctica Lipase (Novozym 435): This lipase is a widely recognized and highly effective biocatalyst for esterification and transesterification reactions due to its stability and broad substrate specificity. researchgate.netnih.gov While directly mentioned for monolaurin (B1671894) and monostearin (B1671896) synthesis, its general efficacy in MAG production suggests its potential for monocaprin. researchgate.net

Calotropis procera Carboxylesterase: This enzyme has demonstrated effectiveness in catalyzing the esterification between glycerol and capric acid to produce 1-monocaprin. globalresearchonline.netresearchgate.netscience.gov Optimized conditions for this enzyme in reversed micelles included bis(2-ethylhexyl) sodium sulfosuccinate (B1259242) (AOT) as surfactant and isooctane (B107328) as the organic solvent. researchgate.netscience.gov

Optimization of Process Parameters (e.g., Temperature, Enzyme Concentration, Molar Ratios)

Optimizing reaction parameters is essential for maximizing monocaprin yield and purity in enzymatic synthesis.

Temperature: Temperature significantly influences enzyme activity and stability. For Lipozyme IM 20 catalyzed direct esterification of capric acid and glycerol, an optimal temperature of 55°C was identified. researchgate.netnih.gov For Calotropis procera carboxylesterase, an optimum temperature of 60°C was reported. researchgate.netscience.gov

Enzyme Concentration: The amount of enzyme directly affects the reaction rate. In Lipozyme IM 20 catalyzed synthesis, a 3% (w/w) enzyme concentration was found to be optimal. researchgate.netnih.gov Higher enzyme concentrations generally lead to increased product conversion by providing more active sites. biointerfaceresearch.com

Molar Ratios: The molar ratio of substrates (e.g., capric acid to glycerol) is critical for driving the reaction towards the desired product. For Lipozyme IM 20, a capric acid/glycerol molar ratio of 1 was found to be optimal for monocaprin production. researchgate.netnih.gov

Table 1: Optimized Parameters for Enzymatic Monocaprin Synthesis

| Parameter | Optimal Value (Lipozyme IM 20) researchgate.netnih.gov | Optimal Value (Calotropis procera Carboxylesterase) researchgate.netscience.gov |

| Temperature | 55°C | 60°C |

| Enzyme Concentration | 3% (w/w) | Not specified for general case, but studies used varying amounts. researchgate.netscience.gov |

| Molar Ratio (Capric Acid/Glycerol) | 1 | 3.0 (G-value, [glycerol]/[capric acid]) researchgate.netscience.gov |

| Reaction Time | 6 hours | Not specified for general case. researchgate.netscience.gov |

Chemical Synthesis Pathways

Chemical synthesis pathways for monocaprin often involve protection and deprotection steps to ensure regioselectivity and high purity.

Utilization of Protected Glycerol Intermediates (e.g., 1,2-acetonide glycerol)

To overcome issues of low selectivity and byproduct formation in direct chemical esterification, the use of protected glycerol intermediates is a promising method for obtaining 1-monoacylglycerols with high yield and purity. globalresearchonline.netresearchgate.netglobalresearchonline.netjst.go.jp One commonly used protected glycerol compound is 1,2-acetonide glycerol, also known as 1,2-O-isopropylidene glycerol or solketal. globalresearchonline.netglobalresearchonline.netlabsolu.cathegoodscentscompany.comontosight.aiwikipedia.orgresearchgate.net

The synthesis typically involves:

Protection of Glycerol: Glycerol reacts with acetone (B3395972) in the presence of an acidic catalyst, such as para-toluene sulfonic acid (pTSA), to form 1,2-acetonide glycerol. globalresearchonline.netglobalresearchonline.netresearchgate.net This step protects the hydroxyl groups at the C1 and C2 positions of glycerol, leaving the C3 hydroxyl group free for esterification. globalresearchonline.netwikipedia.orgresearchgate.net

Esterification/Transesterification: The protected glycerol intermediate (1,2-acetonide glycerol) then undergoes esterification with capric acid or transesterification with ethyl caprate. globalresearchonline.netresearchgate.netugm.ac.idresearchgate.net This reaction can be carried out without a solvent and is often catalyzed by a base catalyst, such as Na₂CO₃. globalresearchonline.netresearchgate.net This yields a protected monocaprin intermediate, such as 1,2-acetonide-3-capryl glycerol. globalresearchonline.netresearchgate.net

Deprotection: The final step involves the deprotection of the 1,2-acetonide-3-capryl glycerol to yield 1-monocaprin. This is typically achieved using an acid catalyst, such as Amberlyst-15, in an alcoholic solvent like ethanol. globalresearchonline.netglobalresearchonline.netjst.go.jpresearchgate.netresearchgate.net This method has been shown to produce 1-monocaprin with high yields and purity, sometimes as a white solid. globalresearchonline.netresearchgate.net

Table 2: Chemical Synthesis Pathway for 1-Monocaprin using Protected Glycerol

| Step | Reactants | Catalyst (Example) | Intermediate/Product | Purity/Yield (Example) globalresearchonline.netresearchgate.net |

| 1. Protection of Glycerol | Glycerol, Acetone | p-TSA | 1,2-acetonide glycerol | 99.07% purity globalresearchonline.net |

| 2. Transesterification | 1,2-acetonide glycerol, Ethyl Caprate | Na₂CO₃ | 1,2-acetonide-3-capryl glycerol | 87% purity globalresearchonline.net |

| 3. Deprotection | 1,2-acetonide-3-capryl glycerol, Ethanol | Amberlyst-15 | 1-Monocaprin | 88.67% yield, 100% white solid globalresearchonline.net |

Transesterification Reactions for Monocaprin Synthesis

The synthesis of 1-monocaprin frequently utilizes a multi-step transesterification pathway, often starting with protected glycerol to prevent the formation of undesired by-products like di- and triglycerides and to avoid acyl group migration ontosight.ainih.gov.

A common approach involves the use of 1,2-acetonide glycerol (also known as Solketal) as a protected form of glycerol. This intermediate is typically obtained by reacting glycerol with acetone in the presence of an acidic catalyst, such as para-toluene sulfonic acid, yielding 1,2-acetonide glycerol with high purity (e.g., 99.07%) ontosight.ai.

The subsequent transesterification step involves the reaction between 1,2-acetonide glycerol and a fatty acid ester, such as ethyl caprate. This reaction can be performed without a solvent and is often catalyzed by a base catalyst, like Na2CO3. For instance, a mole ratio of 8:1 (1,2-acetonide glycerol to ethyl caprate) with Na2CO3 as a catalyst can produce 1,2-acetonide-3-capryl glycerol as a yellow viscous liquid with 87% purity ontosight.ai. This strategy helps to prevent acyl group migration and reaction equilibrium issues, contributing to an increased monocaprin yield ontosight.ai.

Enzymatic transesterification presents an alternative, more environmentally friendly route for monocaprin synthesis. Lipase enzymes, such as Novozym 435 or Lipozym TL IM, have been successfully employed in solvent-free systems. These enzymes can catalyze the reaction between glycerol (or protected glycerol) and fatty acids or fatty acid esters. For example, some studies report achieving high conversion rates of fatty acids (up to 80%) using Lipozym IM-20 enzymes with a 1:1 molar ratio of glycerol to fatty acids at 60°C. The use of specific sn-1,3 lipases can also favor the production of 2-monoacylglycerols.

Advanced Purification Strategies for High Purity Monocaprin

Achieving high purity monocaprin after synthesis is crucial for its various applications. Preparative Thin Layer Chromatography (PTLC) is a highly effective advanced purification technique that has been successfully applied to obtain 100% pure 1-monocaprin ontosight.ainih.gov.

In this method, after the deprotection of the 1,2-acetonide-3-capryl glycerol intermediate (e.g., using Amberlyst-15 in ethanol), the crude monocaprin product is subjected to PTLC. A common mobile phase for this purification is a mixture of n-hexane and ethyl acetate, often in a ratio of 7:3 nih.gov. This technique allows for the separation of monocaprin from impurities such as residual capric acid and ethyl caprate, which may still be present after the deprotection step ontosight.ai.

Other purification methods for monoglycerides (B3428702) include molecular distillation and solvent extraction. Molecular distillation can achieve high purity (e.g., 98.3% for a related monoglyceride). Solvent extraction, particularly using hydroalcoholic solutions (e.g., ethanol:water 80:20), has also been demonstrated to purify monoglycerides with good yields and purity (e.g., 89% purity and 77% yield for 2-monoacylglycerols) nih.gov. Column chromatography with silica (B1680970) gel and specific eluent solutions (e.g., acetate/hexane/acetic acid) is another effective strategy for separating glycerol esters.

Evaluation of Synthesis Yields and Product Purity

The evaluation of synthesis yields and product purity is critical for assessing the efficiency and effectiveness of monocaprin production methodologies. Analytical techniques such as Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are routinely employed for this purpose.

For instance, in a multi-step synthesis involving protected glycerol, the initial step of producing 1,2-acetonide glycerol from glycerol and acetone can achieve a purity of 99.07% ontosight.ai. The subsequent transesterification to form 1,2-acetonide-3-capryl glycerol has been reported to yield a product with an optimum purity of 87% and a yield of 88.12%, as determined by Gas Chromatography (GC) ontosight.ai.

The following table summarizes key findings regarding yields and purity in monocaprin synthesis:

Table 1: Synthesis Yields and Product Purity in Monocaprin Production

| Step/Product | Catalyst/Method | Purity (%) | Yield (%) | Analytical Method | Source |

| 1,2-acetonide glycerol | Para-toluene sulfonic acid | 99.07 | N/A | N/A | ontosight.ai |

| 1,2-acetonide-3-capryl glycerol | Na2CO3, solvent-free transesterification | 87 | 88.12 | Gas Chromatography | ontosight.ai |

| 1-Monocaprin (after deprotection & PTLC) | Amberlyst-15, Preparative Thin Layer Chromatography | 100 | 78.34 | Thin Layer Chromatography | ontosight.ainih.gov |

| 1-Monocaprin (after deprotection, unpurified) | Amberlyst-15 | N/A | 88.67 | Thin Layer Chromatography | ontosight.ai |

These detailed findings underscore the importance of both efficient reaction pathways and robust purification strategies to obtain high-purity monocaprin for various applications.

Formulation Science and Advanced Delivery Systems for Monocaprin

Nanotechnology-Enabled Monocaprin Delivery Systems

Synthesis and Characterization of Nano-Monocaprin (e.g., Sonochemistry Techniques)

The synthesis of nano-monocaprin (NMC) has been successfully achieved through sonochemistry techniques, a method that leverages ultrasound to induce chemical effects and facilitate nanoparticle formation nih.govmdpi.com. This approach is notable for its simplicity, efficiency, low cost, and environmental friendliness, often leading to homogeneous nucleation and reduced crystallization times compared to conventional synthesis methods mdpi.comijnnonline.netmdpi.com.

In the preparation of NMC, sonication is typically performed using an ultrasonic cleaner, for instance, at 47 ± 3 kHz nih.gov. Researchers have employed various sonication patterns, such as intermittent sonication (e.g., 30-second sonication followed by 30-second manual mixing for a total of 7 minutes) or continuous sonication for longer durations (e.g., 20 minutes) nih.gov.

Characterization of the synthesized nano-monocaprin is crucial to confirm its nanoscale properties. Techniques like Dynamic Light Scattering (DLS) and UV-Vis spectroscopy are commonly utilized nih.gov. Size and morphology analyses have revealed the formation of NMC particles with an average size of approximately 8.4 ± 0.2 nanometers researchgate.netnih.govnih.govtandfonline.com. Studies indicate that increasing the sonication time from 7 to 20 minutes can lead to a decrease in the particle size of NMC nih.gov. Importantly, the sonication process has been found not to substantially alter the chemical structure of monocaprin, as evidenced by absorbance spectra nih.gov.

Enhanced Bioactivity and Solubility of Nano-Formulations

A primary advantage of formulating monocaprin into nano-sized particles is the significant improvement in its solubility and, consequently, its bioactivity nih.govnih.govtandfonline.com. The nanosize of these compounds, typically ranging from 1 to 100 nm, results in a substantially larger surface area. This increased surface area enhances contact with the solvent, thereby accelerating the dissolution rate of this otherwise poorly water-soluble compound nih.govtandfonline.com.

The enhanced solubility of nano-monocaprin translates directly into improved biological activity. For instance, studies comparing nano-monocaprin (NMC) with molecular monocaprin (MMC) have demonstrated that NMC exhibits 50% higher antiviral activity against bacteriophage phi6 (a surrogate for SARS-CoV-2) at pH 7 researchgate.netnih.govnih.govtandfonline.com. Furthermore, the antiviral efficacy of NMC was observed to be stronger at pH 4 compared to pH 7 researchgate.netnih.gov. These findings highlight the potential of nano-formulations to overcome the solubility limitations of monocaprin, leading to more potent therapeutic outcomes. Lipidic nanocarriers, in general, are also recognized for their ability to provide high concentrations of antibacterial lipids and protect them from degradation, further underscoring their utility in drug delivery nih.gov.

Controlled Release Kinetics and Formulation Rheology

Controlled release kinetics are fundamental to optimizing drug delivery, ensuring that a therapeutic agent is released at a predetermined rate and for a specific duration. The mechanisms governing drug release from formulations can include diffusion, dissolution, degradation, and swelling followed by diffusion scielo.brscitechnol.com. Zero-order kinetics, where the drug release rate remains constant over time regardless of the drug concentration, is often a desired profile for sustained therapeutic effects scitechnol.comnih.govnih.govmdpi.com. Anomalous (non-Fickian) diffusion, characterized by a release exponent (n) between 0.45 and 0.89, indicates a more complex release mechanism involving both drug diffusion and polymer relaxation or swelling nih.govnih.govmdpi.comresearchgate.netptfarm.pl.

Analysis of Drug Release Mechanisms (e.g., Anomalous Diffusion, Zero-Order Kinetics)

Research into monocaprin formulations, particularly in hydrogel systems, has provided insights into their drug release characteristics. Studies involving hydrogels containing monocaprin, often in combination with other active pharmaceutical ingredients, have shown that the release of monocaprin follows zero-order kinetics nih.govnih.govmdpi.comresearchgate.net. This suggests a consistent release rate over time, which is beneficial for maintaining therapeutic concentrations.

Assessment of Mucoadhesion Properties in Monocaprin Formulations

Mucoadhesion is a critical property for formulations intended for mucosal delivery, as it enhances the retention time of the drug at the application site, thereby potentially improving therapeutic efficacy and patient compliance opinvisindi.is. The mucoadhesive capacity of monocaprin formulations, particularly hydrogels, has been a subject of investigation.

The addition of monocaprin to hydrogel formulations has been shown to affect their mucoadhesion properties, with this effect being concentration-dependent mdpi.com. At a monocaprin concentration of 0.5%, a reduction in the formulation's retention time was observed, indicated by decreased peak detachment force and work of mucoadhesion values, although these changes were not statistically significant (p = 0.15 for work of mucoadhesion and p = 0.37 for peak detachment force) mdpi.com.

Beyond mucoadhesion, monocaprin also significantly impacts the rheological and textural properties of formulations. Its presence has been found to increase the hardness, compressibility, and adhesiveness of hydrogels nih.govnih.govmdpi.com. Additionally, the gelation temperature of the formulation was affected by the inclusion of monocaprin, though this effect did not show a concentration dependency mdpi.com.

Combination Formulations with Other Active Pharmaceutical Ingredients (e.g., Doxycycline)

The broad-spectrum antimicrobial activity of monocaprin makes it a compelling candidate for combination therapies, particularly with other active pharmaceutical ingredients (APIs) that offer complementary therapeutic benefits. A notable example is its combination with doxycycline (B596269), an antibiotic known for its ability to inhibit matrix metalloproteinases (MMPs), which play a role in inflammatory responses and tissue degradation sigmaaldrich.comabstractarchives.comnih.govnih.gov. Such combination formulations are being explored for conditions affecting the oral mucosa nih.govnih.govmdpi.comdntb.gov.ua.

Research has focused on developing stable aqueous formulations containing both doxycycline and monocaprin in clinically relevant concentrations. Hydrogel formulations incorporating these two active components have demonstrated stability for up to one year when stored at 4 °C opinvisindi.isnih.govnih.govmdpi.com. However, it has been observed that the presence of monocaprin can negatively affect the stability of doxycycline within these hydrogels, with this effect being concentration-dependent. Conversely, monocaprin itself maintained stability for up to one year in these combined formulations nih.govnih.govmdpi.com. Importantly, doxycycline did not interfere with the anti-Candidal activity of monocaprin nih.govnih.govmdpi.com.

Clinical investigations have further supported the potential of these combination formulations. In a study evaluating a hydrogel combining monocaprin and low-dose doxycycline (MCD) for the treatment of herpes labialis (cold sores), significant improvements were noted compared to placebo and monocaprin alone sigmaaldrich.comabstractarchives.com.

Table 1: Effect of Monocaprin and Doxycycline Combination on Herpes Labialis Healing Time sigmaaldrich.comabstractarchives.com

| Formulation Group | Mean Time to Healing (Prodromal Symptoms) | Mean Time to Healing (Vesicles/Ulceration) |

| MCD (Monocaprin + Doxycycline) | 5.5 days | 5.3 days |

| Placebo | 7.25 days | 7.5 days |

The combination of monocaprin with low-dose doxycycline in a hydrogel significantly reduced the time to healing and provided greater pain relief compared to placebo and monocaprin alone (p = 0.0114 for pain relief) sigmaaldrich.comabstractarchives.com.

Therapeutic and Preventive Applications of Monocaprin

Novel Applications and Bioavailability Enhancement Strategies

Function as a Multi-purpose Emulsifier with Antimicrobial Attributes

Monocaprin serves as a functional emulsifier and exhibits potent antimicrobial properties against a broad spectrum of microorganisms, including enveloped viruses, various bacteria, and the yeast Candida albicans. atamankimya.comnih.gov Studies have demonstrated its microbicidal efficacy against key foodborne pathogens such as Campylobacter jejuni, Salmonella spp., and Escherichia coli. mdpi.comuni.lu In comparative analyses, monocaprin was identified as the most active compound among 11 tested fatty acids and monoglycerides (B3428702) in eliminating C. jejuni. uni.lu

Research findings indicate that monocaprin emulsions can achieve a substantial reduction, specifically a >6- to 7-log10 decrease, in viable bacterial counts of C. jejuni within one minute at room temperature. mdpi.comuni.lu Its antimicrobial spectrum extends to other Campylobacter species, including Campylobacter coli and Campylobacter lari, demonstrating broad anticampylobacter activity. uni.lu

Beyond bacteria, monocaprin also exhibits significant antifungal activity against common food spoilage fungi, such as Saccharomyces cerevisiae, Aspergillus niger, and Penicillium citrinum. atamankimya.com Detailed studies have determined the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for these fungal strains, as presented in Table 1. atamankimya.com

Table 1: Antimicrobial Efficacy of Monocaprin Against Food Spoilage Fungi atamankimya.com

| Microorganism | MIC (mg/mL) | MFC (mg/mL) |

| Saccharomyces cerevisiae | 0.31 | 1.25 |

| Aspergillus niger | 0.63 | 2.50 |

| Penicillium citrinum | 0.63 | 2.50 |

Furthermore, monocaprin has shown efficacy against other bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with an MIC of 0.32 mg/mL at neutral to alkaline pH (7.0–9.0). researchgate.netnih.gov However, its antimicrobial activity was observed to be significantly reduced under weakly acidic conditions (pH 6.0). nih.gov Monocaprin solutions have also demonstrated microbicidal activity against Streptococcus mutans. nih.gov

Augmentation of Bioavailability for Co-administered Nutraceuticals (e.g., Fucoxanthin)

Monocaprin has been investigated for its ability to enhance the bioavailability of co-administered nutraceuticals, particularly marine carotenoids like fucoxanthin. Fucoxanthin, a carotenoid found in brown seaweeds, is recognized for its anti-obesity and anti-diabetic properties, but its therapeutic application is often limited by its inherently low bioavailability. nih.govru.ac.zauni.lu

A study involving diabetic/obese KK-Ay mice demonstrated that the combined administration of fucoxanthin-containing seaweed oil (SO) and monocaprin significantly improved fucoxanthin's absorption and accumulation in the body. nih.govuni.lu Specifically, mice fed a diet containing 0.2% SO and 0.5% monocaprin exhibited higher serum fucoxanthinol (B3429056) concentrations compared to those fed 0.2% SO alone. nih.govnih.gov Fucoxanthinol is a primary metabolite of fucoxanthin. researchgate.net

Table 2: Impact of Monocaprin on Fucoxanthinol Bioavailability in KK-Ay Mice nih.govnih.gov

| Diet Composition | Serum Fucoxanthinol Concentration (Relative to 0.2% SO alone) | Fucoxanthinol Accumulation in Liver & Small Intestine (Trend) |

| 0.2% Seaweed Oil (SO) | Baseline | Baseline |

| 0.2% SO + 0.125% Monocaprin | Increased | Increased |

| 0.2% SO + 0.25% Monocaprin | Increased | Increased |

| 0.2% SO + 0.5% Monocaprin | Higher | Increased |

Integration into Food Preservation Systems

Monocaprin's established status as a safe food additive and its emulsifying properties make it a valuable candidate for integration into food preservation systems. atamankimya.comnih.gov Its potent antimicrobial attributes directly contribute to extending the shelf life and safety of various food products.

Research has explored monocaprin's potential as a food preservative, particularly its effectiveness against microorganisms responsible for food spoilage. atamankimya.com For instance, in apple juice, the addition of monocaprin led to a reduction in the total viable counts of both bacteria and yeasts. nih.gov At a concentration of 250 µg/mL, monocaprin was capable of completely inhibiting the growth of these microorganisms in apple juice, effectively preventing microbial spoilage for a period of at least two weeks. nih.gov

Furthermore, monocaprin has demonstrated utility in controlling bacterial contamination in animal feed. The inclusion of 5 mM and 10 mM monocaprin emulsions in chicken feed spiked with Campylobacter significantly reduced the bacterial load. uni.lu This finding suggests a practical application of monocaprin in mitigating the spread of foodborne bacteria from poultry to humans. uni.lu The antimicrobial efficacy of monocaprin in food preservation contexts has been indicated to be comparable to, or even superior to, that of some traditional food preservatives. atamankimya.com

Microbial Resistance Mechanisms to Monocaprin

Experimental Induction of Resistance in Microbial Strains

The capacity of bacteria to develop resistance to an antimicrobial agent can be investigated through experimental evolution studies, where microorganisms are repeatedly exposed to sub-lethal concentrations of the compound. This process selects for genetic mutations that confer a survival advantage in the presence of the antimicrobial.

In a study involving Neisseria gonorrhoeae, a bacterium known for its propensity to develop antibiotic resistance, researchers passaged the NCCP11945 strain on growth media containing a sub-lethal concentration of monocaprin for a total of twenty passages. nih.gov The initial minimum inhibitory concentration (MIC) of monocaprin for this strain was 250 μM, and a sub-lethal concentration of 125 μM was used for the experiment. nih.gov Following the repeated exposure, the MIC of the monocaprin-passaged cultures was re-assessed. The results showed a modest two-fold increase in the MIC for monocaprin, from 250 μM to 500 μM. nih.gov

This experiment demonstrates that while prolonged exposure to sub-lethal monocaprin can induce a degree of tolerance in N. gonorrhoeae, the resulting increase in MIC is minimal. This suggests that the development of high-level resistance to monocaprin may not be readily achieved in this bacterium under these experimental conditions. nih.gov

Genomic and Phenotypic Characterization of Monocaprin-Exposed Microorganisms (e.g., dksA gene mutation in Neisseria gonorrhoeae)

To understand the genetic basis of the observed tolerance, whole-genome sequencing of the monocaprin-exposed N. gonorrhoeae was performed. This analysis revealed a specific mutation in the dksA gene. nih.gov The DksA protein is a transcription factor that plays a role in the bacterial stress response. nih.gov In Escherichia coli, DksA is involved in binding to RNA polymerase. plos.org The mutation identified in the monocaprin-exposed N. gonorrhoeae is located in a region of the DksA protein that is conserved and important for this binding. plos.org

This mutation in the dksA gene may be involved in the stress response of N. gonorrhoeae to monocaprin exposure. nih.gov It is hypothesized that this genetic alteration contributes to the modest increase in the MIC observed after experimental evolution. nih.gov The specific mechanism by which the dksA mutation confers this slight tolerance is likely related to its role in regulating the expression of genes involved in stress adaptation. nih.gov

| Microorganism | Experimental Condition | Observed Phenotypic Change | Associated Genotypic Change |

|---|---|---|---|

| Neisseria gonorrhoeae NCCP11945 | 20 passages on sub-lethal monocaprin (125 μM) | Two-fold increase in monocaprin MIC (from 250 μM to 500 μM) | Mutation in the dksA gene |

Comparative Analysis of Resistance Profiles with Conventional Antimicrobials

The development of resistance in N. gonorrhoeae to conventional antibiotics is a significant public health concern. For instance, resistance to fluoroquinolones, such as ciprofloxacin (B1669076), has rendered them ineffective for treating gonococcal infections. nih.gov Experimental evolution studies have shown that N. gonorrhoeae can develop a 10,000-fold increase in resistance to ciprofloxacin through mutations in the gyrA and parC genes. nih.gov

In contrast, the two-fold increase in the MIC of monocaprin observed in the same type of experimental evolution study is substantially lower. nih.gov This suggests that N. gonorrhoeae may not be able to readily evolve high-level resistance to monocaprin in the same way it has for some conventional antibiotics. nih.gov

Furthermore, the study also investigated cross-resistance. When N. gonorrhoeae was passaged on media with sub-lethal concentrations of myristic acid, another fatty acid, the MIC for monocaprin also doubled. nih.gov Conversely, passage on monocaprin-containing media led to an eight-fold increase in the MIC for myristic acid. nih.gov This indicates that exposure to one of these hydrophobic agents can induce a degree of tolerance to the other, likely due to general stress adaptation mechanisms. nih.gov However, the magnitude of this cross-resistance remains relatively low compared to the high-level resistance seen with conventional antibiotics.

| Antimicrobial Agent | Initial MIC | MIC after Experimental Evolution | Fold Change in MIC |

|---|---|---|---|

| Monocaprin | 250 μM | 500 μM | 2-fold |

| Myristic Acid (after passage on monocaprin) | 125 μM | 1000 μM | 8-fold |

| Ciprofloxacin | N/A | N/A | Up to 10,000-fold (in previous studies) |

Implications for Sustained Efficacy and Long-Term Clinical Viability

The low potential for developing high-level resistance to monocaprin is a promising indicator for its sustained efficacy and long-term clinical viability. The modest two-fold change in MIC after prolonged exposure suggests that the antimicrobial action of monocaprin may be less susceptible to the rapid evolution of resistance mechanisms that have plagued many conventional antibiotics. nih.gov

The proposed mechanism of action for monoglycerides (B3428702) like monocaprin, which involves the disruption of the cell membrane, may be more difficult for bacteria to overcome through simple genetic mutations compared to the specific enzyme targets of many traditional antibiotics. This physical disruption is a key factor that could contribute to the durability of its antimicrobial effect.

While the development of some level of tolerance is possible, as demonstrated by the experimental evolution studies, the low magnitude of this change suggests that monocaprin could remain an effective antimicrobial agent over the long term. This is particularly relevant for applications where high concentrations can be applied topically, such as in the treatment of ophthalmia neonatorum caused by N. gonorrhoeae. nih.govnih.gov The fast-acting bactericidal nature of monocaprin further supports its potential for effective treatment, as it can rapidly eliminate the bacteria before resistance has a chance to develop. nih.gov

Advanced Research Methodologies and Analytical Approaches in Monocaprin Studies

In Vitro Susceptibility Testing and Time-Kill Assays (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, Plaque Assays)

In vitro susceptibility testing is fundamental to determining the antimicrobial spectrum and potency of monocaprin. Key assays in this category include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and plaque assays for antiviral assessments.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation idexx.comnih.govidexx.dk. For monocaprin, MIC values have been determined against a variety of foodborne bacteria. For instance, the MICs of monocaprin against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli were found to be 0.32, 0.32, 2.5, and 2.5 mg/mL, respectively nih.gov. Another study reported that monocaprin could inhibit the growth of Bacillus cereus, Salmonella typhimurium, and Escherichia coli at a concentration of 1000 µg/mL, and Staphylococcus aureus at 500 µg/mL globalresearchonline.netsemanticscholar.org.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium, specifically causing a ≥99.9% reduction in the initial bacterial inoculum wikipedia.orgcreative-diagnostics.combmglabtech.commicrochemlab.com. Antibacterial agents are typically considered bactericidal if the MBC is no more than four times the MIC wikipedia.org.

Time-kill assays provide dynamic information about the rate at which an antimicrobial agent kills a bacterium. Studies have demonstrated that monocaprin exhibits rapid bactericidal activity. For example, emulsions of 1.25 mM monocaprin in a citrate-lactate buffer at pH 4 to 5 resulted in a significant reduction (greater than 6 to 7-log10) in viable bacterial counts of Salmonella spp. and Escherichia coli within 10 minutes nih.gov. Similarly, against Campylobacter jejuni, monocaprin was the most active among 11 tested fatty acids and monoglycerides (B3428702), causing a rapid and substantial reduction in bacterial numbers at concentrations as low as 1.25 mM nih.govresearchgate.net.

For evaluating antiviral activity, plaque assays are commonly used. This technique measures the ability of a compound to reduce the formation of plaques, which are areas of cell death caused by viral replication in a cell monolayer usu.edu. In a study comparing nano-monocaprin (NMC) with molecular monocaprin (MMC), a plaque assay was used to assess their activity against the bacteriophage phi6, a surrogate for SARS-CoV-2. The results indicated that NMC had a 50% higher antiviral activity than MMC at pH 7 nih.govnih.govresearchgate.net. It was also observed that monocaprin is effective against enveloped viruses but not non-enveloped viruses, as it acts by disintegrating the lipid envelope nih.gov.

| Bacterium | MIC (mg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 0.32 | nih.gov |

| Bacillus subtilis | 0.32 | nih.gov |

| Pseudomonas aeruginosa | 2.5 | nih.gov |

| Escherichia coli | 2.5 | nih.gov |

| Staphylococcus aureus | 0.5 | globalresearchonline.netsemanticscholar.org |

| Bacillus cereus | 1.0 | globalresearchonline.netsemanticscholar.org |

| Salmonella typhimurium | 1.0 | globalresearchonline.netsemanticscholar.org |

| Escherichia coli | 1.0 | globalresearchonline.netsemanticscholar.org |

Microscopic Characterization of Microbial Interactions (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Microscopic techniques are invaluable for visualizing the morphological changes induced by monocaprin on microorganisms. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the cell surface and internal structures, respectively, offering insights into the mechanism of action.

Research has suggested that the antibacterial mechanism of monocaprin against gram-positive bacteria like S. aureus and B. subtilis involves the destruction of the cell membrane nih.gov. For gram-negative bacteria such as P. aeruginosa and E. coli, the activity is attributed to damage to the lipopolysaccharides in the cell wall nih.gov. Electron microscopy studies on Chlamydia trachomatis have indicated that the bacteria are killed by the lipid, likely through the disruption of the elementary body membranes researchgate.net. These microscopic observations are crucial for understanding how monocaprin interacts with and ultimately inactivates microbial pathogens.

Spectroscopic and Chromatographic Techniques for Compound Analysis and Stability Assessment (e.g., Fourier-transform Infrared Spectroscopy, Ultra-High Performance Liquid Chromatography with Charged Aerosol Detection, Gas Chromatography)

A suite of spectroscopic and chromatographic methods is essential for the chemical analysis and stability assessment of monocaprin and its formulations.

Fourier-transform Infrared Spectroscopy (FTIR) is utilized to evaluate potential interactions between monocaprin and other components in a formulation researchgate.net. This technique provides information about the chemical bonds and molecular structure of the compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Charged Aerosol Detector (CAD) has been shown to be an accurate method for quantifying monocaprin, particularly in stability studies. The CAD method offers good peak resolution and a stable baseline, which is advantageous as monocaprin has a low UV absorption maximum, making detection by standard HPLC-UV methods challenging due to potential interference from excipients and solvents researchgate.net.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds and can be used for the purity assessment of monocaprin and its precursors globalresearchonline.net. GC-MS allows for the identification and quantification of chemical components in a sample, ensuring the quality and consistency of the compound used in research mdpi.comlibretexts.orgmdpi.com.

These analytical techniques are critical for ensuring the integrity of monocaprin in various formulations and for studying its stability over time. For example, studies have shown that monocaprin-containing formulations can retain their activity for at least three years researchgate.net.

Cell Culture Models for Efficacy and Cytotoxicity Assessment (e.g., Human Pancreatic Duct Epithelial Cells, HeLa Cell Lines)

Cell culture models are indispensable for assessing the efficacy and potential cytotoxicity of monocaprin on mammalian cells before proceeding to more complex in vivo studies.

Human Pancreatic Duct Epithelial (HPDE) cells and HeLa (cervical cancer) cell lines have been used to evaluate the biocompatibility of monocaprin formulations nih.govresearchgate.net. In one study, an MTS assay was used to determine the 50% inhibitory concentration (IC50) of nano-monocaprin on these cell lines. The IC50 values were found to be approximately 203 µM for HPDE cells and 221 µM for HeLa cells nih.govnih.govresearchgate.net. These cell lines serve as models for normal and cancerous human epithelial cells, respectively, providing valuable data on the compound's effect on cell viability nih.gov.

| Cell Line | Description | IC50 (µM) | Source |

|---|---|---|---|

| HPDE | Human Pancreatic Duct Epithelial Cells | ~203 | nih.govnih.govresearchgate.net |

| HeLa | Human Cervical Cancer Cells | ~221 | nih.govnih.govresearchgate.net |

Ex Vivo and In Vivo Models for Preclinical Evaluation

To bridge the gap between in vitro studies and clinical applications, ex vivo and in vivo models are employed for preclinical evaluation of monocaprin's safety and efficacy.

Explanted tissue infection models , such as corneal infection models, provide a platform to study the antimicrobial activity of monocaprin in a setting that more closely mimics the physiological environment. These models are particularly useful for investigating treatments for conditions like bacterial keratitis nih.govnih.gov. In a study using an explanted bovine cornea model, a monocaprin-containing formulation demonstrated a significant reduction in Neisseria gonorrhoeae growth, with complete clearance achieved at a concentration of 0.25% monocaprin researchgate.net. This type of model allows for the assessment of drug efficacy on a tissue level, providing crucial data before moving to live animal studies rsc.org.

Animal models are essential for evaluating the in vivo safety and efficacy of monocaprin formulations. The rabbit vaginal irritation test is a standard method to assess the potential for mucosal irritation.

Mouse models for viral infection are used to determine the in vivo efficacy of antiviral agents springernature.com. For instance, hydrogel formulations containing monocaprin have been studied in mice to assess their ability to prevent intravaginal and intracutaneous infections with Herpes Simplex Virus type 2 (HSV-2). In these studies, a 20 mM monocaprin gel completely prevented intravaginal HSV-2 infection and associated mortality nih.gov. Similarly, gels with 10 or 20 mM monocaprin provided virtually complete protection against lesion development and mortality in mice with intracutaneous HSV-2 infections. Importantly, no signs of irritation or toxicity were observed after applying the gel to the skin or vaginal mucosa nih.gov. These findings in animal models are critical for the preclinical validation of monocaprin's therapeutic potential.

Q & A

Q. What experimental methodologies are recommended to investigate Monocaprin's antimicrobial mechanisms?

Q. How should researchers design reproducible experiments to evaluate Monocaprin's cytotoxicity?

Adopt standardized cell viability assays (e.g., MTT or resazurin assays) across multiple cell lines (e.g., HEK293 for normal cells, HeLa for cancerous). Ensure consistency by:

- Documenting solvent concentrations (e.g., DMSO ≤0.1% to avoid solvent toxicity).

- Replicating experiments across independent labs.

- Reporting raw data and normalization methods (e.g., fold-change relative to controls) .

Q. What analytical techniques are critical for characterizing Monocaprin's physicochemical properties?

Use HPLC-PDA for purity assessment (>95% threshold), NMR (¹H/¹³C) for structural confirmation, and DSC to analyze thermal stability. For lipid-based formulations, dynamic light scattering (DLS) can determine particle size distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in Monocaprin's efficacy across studies?

Conduct meta-analyses to identify confounding variables (e.g., solvent choice, microbial strain variability). For example, if Study A reports MIC = 0.2 mg/mL (ethanol solvent) and Study B finds MIC = 1.0 mg/mL (aqueous suspension), perform solvent-controlled experiments to isolate formulation effects. Apply multivariate regression to quantify solvent impact .

Q. What strategies optimize Monocaprin's synthesis for scalable research applications?

Use design-of-experiments (DoE) frameworks to test variables like reaction temperature (e.g., 40–80°C), catalyst ratios, and purification methods. Monitor yield and purity via LC-MS. For reproducibility, document batch-to-batch variability and validate scalability in ≥3 independent syntheses .

Q. How should in vivo studies of Monocaprin be structured to ensure translational relevance?

- Model Selection: Use murine models for preliminary toxicity (e.g., acute oral LD50) and infected wound models for efficacy.

- Dosage: Align with in vitro MIC values (e.g., 2x MIC for therapeutic doses).

- Ethics: Include humane endpoints (e.g., tumor size limits) and adhere to ARRIVE guidelines for reporting .

Q. What computational approaches complement experimental studies of Monocaprin?

Apply molecular dynamics simulations to predict Monocaprin-membrane interactions (e.g., using GROMACS). Validate with experimental data (e.g., membrane fluidity assays). Use QSAR models to correlate structural modifications with antimicrobial activity .

Methodological Guidance for Data Interpretation

Q. How to address variability in Monocaprin's stability under different storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use Arrhenius equations to extrapolate shelf life. Compare degradation products with pharmacopeial standards .

Q. What frameworks guide systematic reviews of Monocaprin's therapeutic potential?

Follow PRISMA guidelines for literature screening. Use PICO (Population: microbial strains; Intervention: Monocaprin; Comparison: standard antibiotics; Outcome: MIC/zone of inhibition) to structure inclusion criteria. Assess bias via ROB-2 tool for in vitro studies .

Q. How to integrate Monocaprin with adjuvants or drug delivery systems?

Test synergies via checkerboard assays (e.g., FIC index ≤0.5 indicates synergy). For nanoformulations, characterize encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (Franz diffusion cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.